5-(Sec-butyl)isoxazol-3-amine
Description
Significance of the Isoxazole (B147169) Nucleus in Heterocyclic Chemistry
The isoxazole ring is an aromatic heterocycle with the molecular formula C₃H₃NO. ajrconline.org Its significance in organic chemistry stems from its dual nature: it possesses the stability characteristic of an aromatic system, yet contains a labile N-O bond that is susceptible to cleavage under specific conditions, such as reduction or treatment with a base. benthamdirect.comnih.gov This feature makes isoxazoles highly versatile synthetic intermediates. benthamdirect.comingentaconnect.com The stability of the ring allows for extensive functionalization of its substituents, while its capacity for ring-opening provides access to a variety of difunctionalized compounds like 1,3-dicarbonyls, γ-amino alcohols, and β-hydroxy ketones. benthamdirect.com
This inherent reactivity makes the isoxazole nucleus a valuable building block in organic synthesis. benthamdirect.comingentaconnect.com Key methods for constructing the isoxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the reaction of hydroxylamine (B1172632) with a three-carbon component like a 1,3-diketone. benthamdirect.comingentaconnect.com The versatility of these synthetic routes has contributed to the widespread availability and study of diverse isoxazole derivatives. ajrconline.orgrsc.org Furthermore, the isoxazole moiety is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, found in numerous clinically relevant molecules. innovareacademics.inresearchgate.net
Overview of Biologically Active Isoxazole Derivatives in Academic Studies
The isoxazole scaffold is a component of numerous compounds that have been investigated for a wide array of biological activities in academic research. nih.govrsc.orgnih.gov These studies span various therapeutic areas, demonstrating the broad potential of this heterocyclic system. ajrconline.orgamazonaws.com
Antimicrobial and Antifungal Research: Isoxazole derivatives have been extensively studied for their antimicrobial properties. researchgate.netscholarsresearchlibrary.com For instance, compounds like sulfamethoxazole (B1682508) are well-documented bacteriostatic agents. ajrconline.orgd-nb.info Research has explored novel isoxazole-containing chalcones and dihydropyrazoles, with some derivatives showing potent antibacterial activity (MIC = 1 µg/mL) and others demonstrating excellent antifungal effects (IC50 = 2 ± 1 µg/mL). mdpi.com Studies have also investigated isoxazoles linked to other heterocyclic systems, such as thiophene, which has been shown to enhance antimicrobial efficacy. nih.gov
Anti-inflammatory Studies: A significant body of research has focused on the anti-inflammatory potential of isoxazole derivatives. iasp-pain.orgmdpi.com These compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. researchgate.net For example, a series of 3,5-disubstituted isoxazoles were synthesized and screened, with one derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, showing significant inhibition of both LOX and COX-2. researchgate.net Other studies have used carrageenan-induced paw edema models in rats to demonstrate the potent anti-inflammatory effects of indole-linked isoxazoles. nih.govrsc.org
Anticancer Research: The anticancer potential of isoxazoles is another highly active area of academic inquiry. nih.govencyclopedia.pubmdpi.com Researchers have designed and synthesized isoxazole derivatives that exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. nih.govencyclopedia.pubtandfonline.com The mechanisms of action are diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and aromatase inhibition. tandfonline.comnih.govebi.ac.uk For example, certain indole-linked isoxazole derivatives have shown potent inhibitory activity against the MCF-7 breast cancer cell line. tandfonline.com Similarly, isoxazole-based chalcones and their subsequent dihydropyrazole derivatives have exhibited potential anticancer activity. mdpi.com
The table below summarizes examples of isoxazole derivatives and their reported biological activities in academic studies.
| Derivative Class | Reported Biological Activity | Research Focus | Citation(s) |
| Isoxazole-based Chalcones | Antibacterial, Antioxidant | Development of novel antimicrobial and antioxidant agents. | mdpi.com |
| Dihydropyrazoles (from Isoxazoles) | Antifungal, Anticancer | Exploration of antifungal and cytotoxic potential. | mdpi.com |
| 3,5-Disubstituted Isoxazoles | Anti-inflammatory (LOX/COX-2 Inhibition) | Inhibition of enzymes involved in inflammation. | researchgate.net |
| Indole-linked Isoxazoles | Anti-inflammatory, Anticancer | Investigation of potent agents against inflammation and cancer cell lines. | rsc.orgtandfonline.com |
| Isoxazole-(benz)azole derivatives | Cytotoxic (Anticancer) | Inhibition of DNA synthesis in carcinogenic cells. | nih.gov |
Scope and Focus on 5-Alkylisoxazol-3-amine Core Structures, Including 5-(Sec-butyl)isoxazol-3-amine
Within the broader family of isoxazoles, the 5-alkylisoxazol-3-amine scaffold represents a specific core structure of interest. This substructure is characterized by an amino group at the 3-position and an alkyl group at the 5-position of the isoxazole ring. The focus of this section is the particular derivative, this compound.
Information specifically detailing the synthesis, comprehensive research findings, or biological activity of this compound is limited in readily available scientific literature. However, its chemical identity is established. chiralen.com The synthesis of related 5-amino-isoxazole structures often involves multicomponent reactions. For example, a general green synthesis for novel 5-amino-isoxazole-4-carbonitriles involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes. d-nb.info While this does not directly describe the synthesis of this compound, it points to general synthetic strategies for related structures. The synthesis of isoxazol-5-ones, which are related precursors, can be achieved through three-component reactions involving hydroxylamine hydrochloride, various aldehydes, and β-keto esters. mdpi.comresearchgate.net
The properties of this specific compound are determined by its constituent parts: the isoxazole ring, the amine group, and the sec-butyl group. The amine group at the C-3 position can act as a hydrogen bond donor and a base, influencing the molecule's solubility and potential interactions with biological targets. The sec-butyl group at the C-5 position is a non-polar, branched alkyl substituent that contributes to the molecule's lipophilicity.
While direct research applications for this compound are not widely published, its structural components are present in more complex molecules studied for their biological activity. The 3-amino-5-methylisoxazole (B124983) moiety, for instance, is a known structural alert in medicinal chemistry. The broader class of 3,5-disubstituted isoxazoles has been extensively investigated for anti-inflammatory and anticancer properties. researchgate.net Therefore, this compound serves as a chemical building block and a point of reference for structure-activity relationship (SAR) studies in the development of more complex isoxazole-based compounds.
Below is a data table outlining the basic chemical information for the subject compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₁₂N₂O |
| Core Structure | 5-Alkylisoxazol-3-amine |
| Functional Groups | Isoxazole Ring, Primary Amine, Sec-butyl Group |
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-butan-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-5(2)6-4-7(8)9-10-6/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
AABKRGPYNKNDNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=NO1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Alkylisoxazol 3 Amine Derivatives
Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring can be broadly categorized into two primary strategies: 1,3-dipolar cycloaddition reactions and condensation reactions involving hydroxylamine (B1172632). doi.orgnih.gov Both approaches have been extensively developed to allow for regioselective control, which is crucial for the synthesis of specifically substituted isoxazoles like 5-(sec-butyl)isoxazol-3-amine.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful and widely utilized method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne. wikipedia.orgorganic-chemistry.org
The reaction of a nitrile oxide with an alkyne is a direct route to the isoxazole core, while reaction with an alkene yields an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole. For the synthesis of this compound, this would conceptually involve the reaction of a nitrile oxide precursor to the 3-amino group with a sec-butyl-substituted alkyne or alkene.
Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl halides by dehydrohalogenation. A variety of methods have been developed for this transformation, including the use of oxidants like sodium hypochlorite (B82951) or chloramine-T. rsc.org
The general scheme for this reaction is as follows:
Scheme 1: General 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Reactant A (1,3-Dipole Precursor) | Reactant B (Dipolarophile) | Product |
| R-C≡N⁺-O⁻ (Nitrile Oxide) | R'-C≡C-H (Alkyne) | 3,5-Disubstituted Isoxazole |
| R-C≡N⁺-O⁻ (Nitrile Oxide) | R'-CH=CH₂ (Alkene) | 3,5-Disubstituted Isoxazoline |
Table 1: General Reactants for 1,3-Dipolar Cycloaddition.
To synthesize this compound via this route, one would require a dipolarophile containing a sec-butyl group, such as 3-methyl-1-pentyne, and a nitrile oxide that can be converted to an amino group. A potential precursor for the 3-amino functionality could be cyanamide (B42294) (H₂N-C≡N) or a protected derivative, which upon reaction and subsequent deprotection would yield the desired product.
A critical aspect of the 1,3-dipolar cycloaddition is the regioselectivity, which dictates the substitution pattern of the resulting isoxazole. The reaction of a nitrile oxide with a terminal alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Generally, the reaction of nitrile oxides with terminal alkynes leads to the preferential formation of the 3,5-disubstituted isomer. nih.gov
The regiochemical outcome is governed by both electronic and steric factors of the reactants, as explained by frontier molecular orbital (FMO) theory. The dominant interaction is typically between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For most nitrile oxide-alkyne cycloadditions, the regioselectivity is controlled by the orbital coefficients of the atoms involved in the bond formation.
Scheme 2: Regioselectivity in Nitrile Oxide-Alkyne Cycloaddition
| Reaction Type | Favored Product | Factors Influencing Regioselectivity |
| Nitrile Oxide + Terminal Alkyne | 3,5-Disubstituted Isoxazole | Electronic effects, steric hindrance |
| Nitrile Oxide + Internal Alkyne | Mixture of regioisomers | Relative size and electronic nature of substituents |
Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition.
Condensation Reactions with Hydroxylamine
The condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine is a classical and highly effective method for the synthesis of the isoxazole ring. doi.org This approach offers a high degree of control over the substitution pattern of the final product.
A particularly relevant and regioselective method for the synthesis of 3-aminoisoxazoles is the reaction of α-cyanoketones with hydroxylamine hydrochloride. doi.org This reaction can be controlled to produce either the 3-aminoisoxazole (B106053) or the 5-aminoisoxazole isomer by careful adjustment of the reaction conditions, specifically the pH. doi.org
For the synthesis of this compound, the required starting material is 2-cyano-4-methylhexan-3-one. The synthesis of this precursor can be achieved through the acylation of a suitable nitrile. The precursor ketone, 4-methylhexan-3-one, is commercially available. nih.gov
The reaction of 2-cyano-4-methylhexan-3-one with hydroxylamine under weakly basic conditions (pH 7-8) at a controlled temperature (≤ 45 °C) would lead to the preferential attack of the hydroxylamine at the nitrile functionality. Subsequent acid-mediated cyclization would then yield the desired this compound. doi.org
Scheme 3: Regioselective Synthesis of 3-Aminoisoxazoles from α-Cyanoketones
| α-Cyanoketone | Reaction Conditions | Major Product |
| 2-Cyano-4-methylhexan-3-one | 1. NH₂OH·HCl, pH 7-8, ≤ 45 °C; 2. Acid | This compound |
| 2-Cyano-4-methylhexan-3-one | NH₂OH·HCl, pH > 8, 100 °C | 3-(sec-Butyl)-5-aminoisoxazole |
Table 3: pH Control of Regioselectivity in the Reaction of α-Cyanoketones with Hydroxylamine. doi.org
This method is advantageous due to its operational simplicity and the ability to selectively access the desired regioisomer.
The reaction of 1,3-diketones with hydroxylamine is a fundamental method for preparing isoxazoles. The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.
To apply this method to the synthesis of this compound, a 1,3-diketone bearing a sec-butyl group and a precursor to the 3-amino group would be required. A plausible, though less direct, approach could involve a 1,3-diketone with a protected amino group or a group that can be readily converted to an amino group after the isoxazole ring formation.
The regioselectivity of this reaction depends on the differential reactivity of the two carbonyl groups in the 1,3-diketone. In an unsymmetrical 1,3-diketone, hydroxylamine will preferentially attack the more electrophilic carbonyl carbon. Subsequent cyclization then determines the position of the substituents on the isoxazole ring.
Scheme 4: Isoxazole Synthesis from 1,3-Diketones and Hydroxylamine
| 1,3-Diketone | Reaction Conditions | Product |
| R¹-C(O)CH₂C(O)-R² | NH₂OH·HCl, base | Mixture of 3-R¹-5-R²-isoxazole and 3-R²-5-R¹-isoxazole |
Table 4: General Synthesis of Isoxazoles from 1,3-Diketones.
pH Control in Aminoisoxazole Synthesis
The regioselectivity in the synthesis of aminoisoxazoles is critically dependent on the pH of the reaction medium. organic-chemistry.org The reaction between a β-ketonitrile and hydroxylamine can lead to two primary regioisomers: the 3-aminoisoxazole and the 5-aminoisoxazole. Precise pH control is the key determinant for selectively producing the desired isomer. organic-chemistry.orgcam.ac.uk
In the synthesis of the related 3-amino-5-(tert-butyl)isoxazole, the influence of pH is well-documented. A pH below 5.0 tends to favor the formation of an isoxazolone byproduct. prepchem.com Conversely, a pH above 8.0 results in significantly larger quantities of the undesired 5-amino-3-(tert-butyl)isoxazole isomer. prepchem.com Even at a neutral pH of 7.0, the ratio of the desired 3-amino isomer to the 5-amino isomer is less than optimal. prepchem.com Optimal yields of the 3-amino isomer are achieved when the pH is carefully maintained within a narrow range, typically between 6.0 and 7.0, with a more precise range of 6.2 to 6.5 being identified as ideal. prepchem.com This careful management of pH is necessary for the first several hours of the reaction to ensure the desired outcome. google.com
Table 1: Effect of pH on Isoxazole Synthesis Regioselectivity
| pH Range | Predominant Product | Reference |
| < 5.0 | Isoxazolone Byproduct | prepchem.com |
| 6.2 - 6.5 | 3-Aminoisoxazole (Desired) | prepchem.com |
| > 8.0 | 5-Aminoisoxazole | prepchem.com |
Targeted Synthesis of 5-Alkylisoxazol-3-amine Scaffolds
The synthesis of specifically substituted alkylisoxazol-amines relies on established chemical principles, often using well-known analogs as a starting point for methodological development.
Preparation of 3-Amino-5-(tert-butyl)isoxazole as a Precedent
The synthesis of 3-amino-5-(tert-butyl)isoxazole serves as an excellent and practical precedent for the preparation of other 5-alkyl derivatives. This compound is prepared by reacting pivaloylacetonitrile (B1295116) with hydroxylamine. google.comresearchgate.net The reaction is typically conducted in an aqueous solvent, and achieving an optimal yield hinges on the previously discussed meticulous control of pH. prepchem.comgoogle.com
The process involves dissolving pivaloylacetonitrile in water, followed by the addition of sodium hydroxide (B78521) and hydroxylamine hydrochloride. guidechem.com After an initial stirring period, the pH is adjusted to the desired range. prepchem.comguidechem.com A rapid addition of the hydroxylamine solution appears to be preferable, with the pH being adjusted to between 5.0 and 8.0 within the first 15 to 30 minutes. prepchem.com For maximum yield of the 3-amino isomer, a pH of 6.2 to 6.5 is carefully maintained. prepchem.com
Exploration of Analogous Routes for this compound
Extrapolating from the established synthesis of the tert-butyl analog, a targeted synthesis for this compound can be devised. The general and reliable procedure for accessing a wide range of 3-amino-5-alkyl isoxazoles involves the reaction of the corresponding β-ketonitrile with hydroxylamine, where reaction conditions like temperature and pH are the key factors determining regioselectivity. organic-chemistry.orgnih.gov
For the synthesis of the target compound, the required starting material would be 4-methyl-3-oxohexanenitrile. This precursor would be reacted with hydroxylamine under conditions analogous to those optimized for the tert-butyl variant. The crucial element for success remains the rigorous control of the reaction pH to favor the cyclization pathway that yields the desired 3-amino-5-(sec-butyl)isoxazole isomer over the 5-amino alternative and other potential side products.
Metal-Free and Green Chemistry Synthetic Strategies
In line with the principles of green chemistry, which aim to reduce hazardous waste and improve efficiency, modern synthetic approaches for isoxazole derivatives increasingly focus on metal-free and environmentally benign methods. benthamdirect.comscirp.orgd-nb.inforsc.org These strategies include the use of alternative energy sources and novel solvent systems.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful green technique in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.comresearchgate.net For the synthesis of isoxazole derivatives, microwave irradiation dramatically reduces reaction times while often improving product yields and selectivity. benthamdirect.commdpi.comnih.gov
This technology has been successfully applied to the synthesis of various azole derivatives. cem.com For instance, in the synthesis of 3,5-di(thiophen-2-yl)-4,5-dihydroisoxazole, conventional heating required 15 hours to achieve a 75% yield, whereas microwave irradiation produced an 88% yield in just 10 minutes. mdpi.com The benefits of this approach include operational simplicity, reduced byproduct formation, and the potential for solvent-free reactions, making it an efficient and eco-friendly alternative. researchgate.netnih.govorganic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 15 hours | 75% | mdpi.com |
| Microwave Irradiation | 10 minutes | 88% | mdpi.com |
Utilization of Deep Eutectic Solvents (DES)
Deep Eutectic Solvents (DES) represent a class of green solvents that are gaining prominence as alternatives to traditional volatile organic compounds (VOCs). connectjournals.com These systems are typically formed by mixing a quaternary ammonium (B1175870) salt (a hydrogen bond acceptor) with a hydrogen bond donor, such as urea (B33335) or glycerol. figshare.comsphinxsai.com DES are attractive due to their low cost, low toxicity, biodegradability, and non-flammability. sphinxsai.comresearchgate.net
In the context of isoxazole synthesis, DES can serve a dual role as both the reaction medium and a catalyst. figshare.comsphinxsai.com The use of a choline (B1196258) chloride:urea DES has been shown to be essential for the successful one-pot, three-step synthesis of 3,5-disubstituted isoxazoles, with the reaction not proceeding in its absence. figshare.com Furthermore, this DES media demonstrated excellent reusability, maintaining its efficacy for up to five cycles without a detrimental effect on the reaction yield. figshare.com Similarly, a choline chloride:glycerol system afforded good to moderate yields of isoxazoles while avoiding toxic catalysts and volatile solvents. connectjournals.com Flow synthesis using a TBAB/EG deep eutectic solvent has also been explored, achieving high yields in very short reaction times and incorporating an efficient solvent recovery system. acs.org
Table 3: Examples of Deep Eutectic Solvents in Isoxazole Synthesis
| DES Composition | Role | Key Advantages | Reference(s) |
| Choline chloride:urea | Solvent/Catalyst | Essential for reaction, reusable up to 5 times | figshare.com |
| Choline chloride:glycerol | Solvent | Avoids toxic catalysts and volatile solvents | connectjournals.com |
| TBAB/EG (Tetrabutylammonium bromide:Ethylene glycol) | Solvent | High yield (up to 95%) in short time (10 min), suitable for flow chemistry | acs.org |
Catalysis with Amine-Functionalized Materials
The use of solid-supported catalysts represents a significant advancement in synthetic chemistry, often aligning with the principles of green chemistry by facilitating catalyst recovery and reuse. Amine-functionalized materials have emerged as effective catalysts for the synthesis of heterocyclic compounds, including isoxazole derivatives.
One notable example is the application of propylamine-functionalized cellulose (B213188) (Cell-Pr-NH₂) as a recyclable, biodegradable, and efficient catalyst. mdpi.comresearchgate.netpreprints.org This material has been successfully employed in the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.comscilit.com The reaction typically involves the condensation of a β-keto ester, hydroxylamine hydrochloride, and various aldehydes. preprints.org
The synthesis proceeds at room temperature in water, which is an environmentally benign solvent. mdpi.comscilit.com The catalyst, Cell-Pr-NH₂, is believed to facilitate the reaction by first aiding in the release of hydroxylamine, which then reacts with the β-keto ester to form an oxime intermediate. mdpi.com This intermediate subsequently cyclizes to form a 3-substituted-isoxazole-5(4H)-one. The amine-functionalized catalyst then promotes a Knoevenagel condensation between this isoxazolone intermediate and an aldehyde to yield the final 3,4-disubstituted product. mdpi.com
Studies have shown that the optimal catalyst loading is around 14 mg for a 1 mmol scale reaction. preprints.orgscilit.com This method offers several advantages, including mild reaction conditions, simple work-up procedures that often involve simple filtration of the product, and the avoidance of traditional chromatographic purification. mdpi.comresearchgate.net The catalyst itself can be prepared from microcrystalline cellulose, making it a low-cost and sustainable option. preprints.orgpreprints.org The effectiveness of this catalytic system has been demonstrated across a range of aldehyde substrates, affording the desired isoxazol-5(4H)-one products in good to excellent yields. mdpi.com
Table 1: Synthesis of Isoxazol-5(4H)-one Derivatives using Cell-Pr-NH₂ Catalyst A selection of substrates and yields from a three-component reaction between ethyl acetoacetate, hydroxylamine hydrochloride, and various aldehydes, catalyzed by propylamine-functionalized cellulose (Cell-Pr-NH₂) in water at room temperature.
| Entry | Aldehyde | Product | Time (min) | Yield (%) | Citation |
| 1 | Benzaldehyde | 3-Methyl-4-(phenyl-methylene)isoxazol-5(4H)-one | 30 | 92 | mdpi.com |
| 2 | 4-Methoxybenzaldehyde | 4-((4-Methoxyphenyl)methylene)-3-methylisoxazol-5(4H)-one | 25 | 95 | mdpi.com |
| 3 | 4-Chlorobenzaldehyde | 4-((4-Chlorophenyl)methylene)-3-methylisoxazol-5(4H)-one | 30 | 94 | mdpi.com |
| 4 | 4-Nitrobenzaldehyde | 4-((4-Nitrophenyl)methylene)-3-methylisoxazol-5(4H)-one | 20 | 96 | mdpi.com |
| 5 | 3-Nitrobenzaldehyde | 4-((3-Nitrophenyl)methylene)-3-methylisoxazol-5(4H)-one | 20 | 95 | mdpi.com |
| 6 | 2-Chlorobenzaldehyde | 4-((2-Chlorophenyl)methylene)-3-methylisoxazol-5(4H)-one | 40 | 90 | mdpi.com |
Stereoselective Synthesis Approaches for Substituted Isoxazole Amines
The creation of chiral centers with high fidelity is a cornerstone of modern organic synthesis. For substituted isoxazole amines, particularly those with stereocenters like this compound, stereoselective synthesis is crucial for accessing enantiomerically pure forms. Methodologies to achieve this include organocatalysis, the use of chiral auxiliaries, and metal-catalyzed asymmetric reactions.
An important strategy in this area is the organocatalytic asymmetric synthesis of amino acid derivatives containing an isoxazole moiety. rsc.org Research has demonstrated the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, catalyzed by a chiral phosphoric acid. rsc.org This reaction constructs a quaternary stereocenter bearing both an isoxazole ring and an alkynyl group, affording the products in high yields (up to 99%) and with good to excellent enantioselectivities (up to 97% ee). rsc.org Control experiments suggest that a hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid catalyst is critical for achieving high enantioselectivity. rsc.org
Another approach involves the copper-hydride (CuH) catalyzed hydroamination, where isoxazoles can act as electrophilic aminating reagents. scispace.comnih.gov In this process, a chiral copper complex, for instance one using (S)-DTBM-SEGPHOS as a ligand, can mediate the enantioselective reaction between an alkene and an isoxazole derivative like 1,2-benzisoxazole. scispace.comnih.gov This reaction proceeds via the cleavage of the N-O bond in the isoxazole ring to form a chiral primary amine after hydrolysis. scispace.com While this method uses an isoxazole to create a chiral amine rather than synthesizing a chiral isoxazole amine directly, it showcases a powerful strategy for asymmetric C-N bond formation involving the isoxazole scaffold. nih.gov
Intramolecular cycloaddition reactions also provide a pathway to chiral isoxazole-containing structures. aaup.edu The presence of a stereocenter on the starting molecule, often derived from a chiral pool educt like an L-amino acid, can direct the diastereoselective formation of new chiral centers during the cyclization process, leading to enantiopure isoxazole-fused heterocycles. aaup.edu
Table 2: Chiral Phosphoric Acid-Catalyzed Synthesis of Quaternary α-Isoxazole-α-alkynyl Amino Acid Derivatives Enantioselective addition of 5-amino-3-methyl-isoxazole to various β,γ-alkynyl-α-ketimino esters.
| Entry | R¹ in Ketimino Ester | R² in Ketimino Ester | Yield (%) | Enantiomeric Excess (ee, %) | Citation |
| 1 | Phenyl | 4-Methylphenyl | 99 | 90 | rsc.org |
| 2 | 4-Fluorophenyl | 4-Methylphenyl | 99 | 91 | rsc.org |
| 3 | 4-Chlorophenyl | 4-Methylphenyl | 99 | 92 | rsc.org |
| 4 | 2-Chlorophenyl | 4-Methylphenyl | 99 | 93 | rsc.org |
| 5 | Phenyl | Phenyl | 99 | 91 | rsc.org |
| 6 | Phenyl | 4-Methoxyphenyl | 99 | 88 | rsc.org |
| 7 | Phenyl | Cyclohexyl | 90 | 97 | rsc.org |
Chemical Reactivity and Derivatization of the Isoxazol 3 Amine Moiety
Reactions Involving the Exocyclic Amine Group
The exocyclic amine group at the 3-position of the isoxazole (B147169) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.
Nucleophilic Substitution Reactions
The exocyclic amine group of 5-(sec-butyl)isoxazol-3-amine can act as a nucleophile, participating in substitution reactions. gacariyalur.ac.in The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. The reactivity of the amine is influenced by the electronic properties of the isoxazole ring.
A study on 5-nitroisoxazoles demonstrated their utility in SNAr reactions with various N,N-bis(nucleophiles), resulting in the formation of bis(isoxazoles). mdpi.com Although this study focused on 5-nitroisoxazoles, it highlights the potential for nucleophilic substitution at the isoxazole ring, a reaction pathway that could be explored for this compound under appropriate conditions.
Acylation and Sulfonamidation
The primary amine of this compound readily undergoes acylation and sulfonamidation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of amides and sulfonamides, which are common functionalities in drug molecules.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-acylated derivatives. libretexts.org For instance, the reaction of 5-aminoisoxazoles with benzoyl chlorides can yield 5-amidoisoxazoles. researchgate.netresearchgate.net This process allows for the introduction of a variety of acyl groups, thereby modifying the steric and electronic properties of the parent molecule.
Sulfonamidation: Similarly, reaction with sulfonyl chlorides in the presence of a base, such as triethylamine, leads to the formation of sulfonamides. nih.gov The position of the amino group on the isoxazole ring can significantly affect its reactivity in this transformation. nih.gov The synthesis of sulfonamides from heterocyclic amines and aryl sulfonyl chlorides is a well-established method. nih.gov
Table 1: Examples of Acylation and Sulfonamidation Reactions of Isoxazol-3-amines
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 5-Aminoisoxazole | Benzoyl chloride | 5-Amidoisoxazole | researchgate.netresearchgate.net |
| Heterocyclic amine | Aryl sulfonyl chloride | Hetaryl sulfonamide | nih.gov |
Formation of Urea (B33335) Derivatives
The exocyclic amine of this compound can react with isocyanates to form urea derivatives. researchgate.net This reaction is a common strategy for the synthesis of compounds with potential biological activity. nih.gov
The synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives has been reported as potent inhibitors of certain kinases. nih.gov This highlights the significance of the urea linkage in designing biologically active molecules based on the isoxazole scaffold. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. aub.edu.lb
Table 2: Synthesis of Urea Derivatives from Isoxazol-3-amines
| Isoxazole Reactant | Isocyanate Reactant | Product | Application | Reference |
|---|---|---|---|---|
| 5-(tert-Butyl)isoxazol-3-amine | Phenyl isocyanate | N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea | Kinase inhibitor | nih.gov |
| 5-(tert-Butyl)isoxazol-3-amine | {4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govucl.ac.ukbenzothiazol-2-yl]phenyl}isocyanate | N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govucl.ac.ukbenzothiazol-2-yl]phenyl}urea | FMS-like tyrosine kinase-3 (FLT3) inhibitor | acs.org |
Imine Formation and Reduction
The primary amine of this compound can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org The formation of imines is a versatile method for introducing a variety of substituents onto the amine nitrogen.
The resulting imine can be subsequently reduced to a secondary amine through a process known as reductive amination. masterorganicchemistry.com This two-step sequence provides a controlled method for the N-alkylation of the primary amine. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine, including sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Reductive amination has been successfully applied to isoxazole amines using sodium borohydride in an ionic liquid medium. researchgate.net
Table 3: Imine Formation and Reductive Amination
| Amine Reactant | Carbonyl Reactant | Intermediate | Reducing Agent | Final Product | Reference |
|---|---|---|---|---|---|
| This compound | Aldehyde/Ketone | Imine | NaBH₄, NaBH₃CN | Secondary Amine | masterorganicchemistry.comresearchgate.net |
Modifications of the Isoxazole Ring System
While the exocyclic amine is a primary site for derivatization, the isoxazole ring itself can undergo transformations, particularly cleavage, which opens up further avenues for synthetic modifications.
Ring Cleavage and Transformation
The isoxazole ring, despite its aromatic character, possesses a weak N-O bond that makes it susceptible to cleavage under certain conditions. thieme-connect.deresearchgate.net This property can be exploited for synthetic purposes, as the ring-opened products can serve as versatile intermediates.
Ring cleavage of isoxazoles can be initiated by various methods, including reduction or treatment with a base. researchgate.net For instance, the reaction of 5-substituted isoxazoles with an aromatic aldehyde in the presence of a nucleophile can lead to ring opening and subsequent heterocyclization to form different heterocyclic systems like furans and pyrans. rsc.org This transformation involves an initial ring opening of the isoxazole, followed by nucleophilic attack and cyclization. rsc.org
While specific studies on the ring cleavage of this compound are not extensively documented, the general reactivity patterns of substituted isoxazoles suggest that this compound could undergo similar transformations, providing access to a range of difunctionalized acyclic or alternative heterocyclic structures.
Functionalization at Other Ring Positions (e.g., C4)
The isoxazole ring, particularly in 3-aminoisoxazole (B106053) systems, possesses distinct reactivity at its various carbon positions. While the amine group at C3 and the substituent at C5 are primary sites for modification, the C4 position offers unique opportunities for derivatization due to the electronic nature of the heterocyclic ring. The C4-H bond is known to be acidic and can be deprotonated to form a nucleophilic center, facilitating a range of functionalization reactions. chim.it
The introduction of an exocyclic amino group can enhance the nucleophilicity of the adjacent C4 carbon atom, making it more susceptible to electrophilic substitution. beilstein-journals.orgresearchgate.net This activation has been exploited in various synthetic strategies to introduce diverse functionalities at this position.
Key functionalization reactions at the C4 position include:
Halogenation: The direct halogenation of isoxazoles at the C4 position, which typically requires harsh conditions, can be circumvented by alternative strategies. nih.gov For instance, the electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) provides a mild and selective pathway to 4-iodoisoxazoles. nih.gov These 4-halo-isoxazole intermediates are valuable precursors for further modifications through cross-coupling reactions.
Arylation: The C4 position can be arylated using several methods. Palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, are effective for introducing aryl groups onto 4-haloisoxazole scaffolds. nih.gov Another approach involves the enantioselective arylation of isoxazolin-5-ones with o-quinone diimides (o-QDIs), catalyzed by a bifunctional squaramide. This method allows for the construction of a highly congested arylated quaternary stereocenter at the C4 position with high yields and excellent enantioselectivity. rsc.org
Alkyl- and Acylation: The nucleophilic C4 position of isoxazol-5-ones can undergo conjugate addition reactions. For example, a palladium(II) catalyst can promote the regioselective conjugate addition of various partners to the C4 position of an isoxazolone ring. chim.it Furthermore, Friedel-Crafts-type reactions can install substituents at the C4 position of 5-aminoisoxazole scaffolds. beilstein-journals.org
The table below summarizes selected C4-functionalization reactions of the isoxazole moiety.
| Reaction Type | Reagents and Conditions | Resulting Structure | Reference |
| Iodination | ICl, Electrophilic Cyclization | 4-Iodoisoxazole | nih.gov |
| Arylation | o-Quinone Diimides, Squaramide Catalyst | C4-Arylated Isoxazolin-5-one | rsc.org |
| Arylation | Arylsilanes, Au-catalysis | C4-Arylated Isoxazole | researchgate.net |
| Aza-Friedel-Crafts | Isatin-derived N-Boc ketimines, Chiral Phosphoric Acid | C4-Alkylated 5-Aminoisoxazole | beilstein-journals.org |
| Michael Addition | Various Nucleophiles, Pd(II) Catalyst | C4-Functionalized Isoxazol-5-one | chim.it |
Formation of Fused Heterocycles Involving the Isoxazole Unit
The isoxazole ring is a versatile building block in the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. mdpi.comairo.co.in Its ability to undergo ring-opening and subsequent recyclization reactions, or to act as a dienophile or dipolarophile, makes it a valuable precursor. These transformations often leverage the inherent reactivity of the N-O bond, which can be cleaved under various conditions to generate reactive intermediates. chim.it
Fused isoxazoles often exhibit unique structural properties that are advantageous in medicinal chemistry, as the five-membered ring can induce specific molecular geometries that enhance interactions with biological targets. mdpi.com Synthetic methods for creating these fused systems are diverse and often aim for efficiency, high yields, and the use of readily available starting materials. mdpi.com
Common strategies for forming fused heterocycles from isoxazoles include:
Cyclocondensation Reactions: Isoxazole derivatives can undergo cyclocondensation with various binucleophiles to form fused systems. For example, the reaction of appropriately substituted isoxazoles with compounds like 1,3-diketones can lead to polycyclic isoxazoles. mdpi.com Similarly, intramolecular cyclization of isoxazoles bearing suitable functional groups can yield fused ring systems like isoxazolo[4,5-c]isoquinolinones. mdpi.com This is often achieved via an Ullmann-type cyclisation. mdpi.com
[4+4] Annulation: Isoxazole derivatives can participate in annulation reactions. For instance, o-hydroxynitrostyrylisoxazoles can react with sulfonylphthalide in the presence of a base to form fused benzoindenofuran and spiro-lactone products containing the isoxazole motif. acs.org
Intramolecular Cycloadditions: The isoxazole moiety can be constructed as part of a larger sequence that culminates in a fused system. The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with dipolarophiles, such as 2-propargylbenzamide, can produce isoxazole intermediates that are then cyclized to form fused lactams. mdpi.com
The following table presents examples of fused heterocyclic systems synthesized from isoxazole precursors.
| Starting Isoxazole Derivative | Reaction Type | Resulting Fused System | Reference |
| 2-Propargylbenzamide (forms isoxazole in situ) | 1,3-Dipolar Cycloaddition / Ullmann-type Cyclisation | Isoxazolo[4,5-c]isoquinolin-5(4H)-one | mdpi.com |
| o-Hydroxynitrostyrylisoxazole | (4+4) Annulation with Sulfonylphthalide | Benzoindenofuran fused with Isoxazole | acs.org |
| 1,8-bis(dimethylamino)-2-naphthaldehyde oxime | Intramolecular Nucleophilic Substitution | N,N-dimethylnaphtho[2,1-d]isoxazole-9-amine | mdpi.com |
| 3-Acetyl-5-bromotropolone | Cyclocondensation with Hydroxylamine (B1172632) | 5-Bromo-3-methyltropono[d]isoxazole | mdpi.com |
These synthetic routes highlight the utility of the isoxazole core as a strategic element in constructing diverse and complex heterocyclic compounds.
Biological Relevance and Mechanistic Investigations of Isoxazol 3 Amine Derivatives Non Clinical Focus
Enzyme Inhibition Studies
The isoxazole-3-amine core structure has proven to be a versatile template for the design of potent and selective enzyme inhibitors.
SET and MYND Domain-Containing Protein 3 (SMYD3) is a lysine (B10760008) methyltransferase implicated in the regulation of signaling pathways in RAS-driven cancers. nih.govacs.org The discovery of isoxazole (B147169) amides as SMYD3 inhibitors has provided a basis for detailed structure-activity relationship (SAR) studies. nih.govacs.org High-throughput screening identified an isoxazole amide analog as a promising starting point for chemical optimization, exhibiting a biochemical IC₅₀ of 5 μM. nih.govacs.org
Subsequent optimization efforts led to the development of analogs with improved potency and better pharmacokinetic profiles. nih.govacs.org These studies have produced some of the most potent SMYD3 inhibitors reported to date, highlighting the importance of the isoxazole amide scaffold for targeting this enzyme. nih.govresearchgate.netnih.gov
Table 1: Potency of an Initial Isoxazole Amide SMYD3 Inhibitor
| Compound | Biochemical IC₅₀ | Ligand Efficiency (LE) |
|---|---|---|
| Compound 1 | 5 μM | 0.35 |
Data sourced from studies on isoxazole amides as SMYD3 inhibitors. nih.govacs.org
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are associated with acute myeloid leukemia (AML). nih.gov Novel derivatives of N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea have been designed and synthesized as potent FLT3 inhibitors. nih.govnih.gov
Structure-activity relationship (SAR) studies focusing on fused ring additions to the phenylurea moiety led to compounds with high potency against FLT3-ITD (internal tandem duplication) mutations. nih.gov One notable compound, N-(5-(tert-butyl)isoxazol-3-yl)-N′-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i), demonstrated significant inhibition of FLT3 phosphorylation and induced apoptosis in a concentration-dependent manner. nih.gov In vivo studies using an MV4-11 xenograft model showed that compound 16i led to complete tumor regression. nih.govnih.gov Another potent and selective FLT3 inhibitor from this class, AC220, has also been identified. acs.orgnih.gov
Table 2: In Vivo Efficacy of Compound 16i in a Xenograft Model
| Compound | Dosage | Outcome |
|---|---|---|
| 16i | 60 mg/kg/day | Complete tumor regression |
Data from in vivo antitumor studies of N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea analogs. nih.gov
Sphingomyelin (B164518) Synthase 2 (SMS2) is considered a therapeutic target for diseases associated with chronic inflammation, such as atherosclerosis. nih.govacs.org Through a strategy of conformational restriction, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives have been identified as potent and highly selective inhibitors of human SMS2. nih.govacs.org
Systematic structural modifications yielded several compounds with high in vitro potency and selectivity. nih.gov One of the optimized compounds, 15w, exhibited good oral bioavailability (F = 56%) and demonstrated inhibitory potency against sphingomyelin synthase activity in vivo. nih.govdocumentsdelivered.com
Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govacs.org Isoxazole derivatives have been investigated as a new class of CA inhibitors. nih.govacs.orgresearchgate.net
In one study, a series of synthesized isoxazole derivatives were tested for their inhibitory activity against CA. nih.gov Several compounds showed significant inhibitory action. nih.govacs.org Compound AC2 was identified as the most promising inhibitor in the series, with an IC₅₀ value of 112.3 μM. nih.govresearchgate.net Further studies on isoxazole-containing sulfonamides have identified compounds with excellent inhibitory activity against specific human (h) CA isoforms, hCA II and hCA VII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov
Table 3: Carbonic Anhydrase Inhibition by Isoxazole Derivatives
| Compound | IC₅₀ (μM) | Percent Inhibition (%) |
|---|---|---|
| AC1 | 368.2 | 58.4 |
| AC2 | 112.3 | 79.5 |
| AC3 | 228.4 | 68.7 |
| AC4 | 483.0 | 50.5 |
Data from in vitro analysis of isoxazole derivatives against Carbonic Anhydrase. nih.gov
Receptor Modulation Research
The isoxazole ring is a key structural feature in molecules designed to modulate the activity of important neurotransmitter receptors.
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors in the central nervous system, is named after its selective agonist, AMPA. nih.govwikipedia.org The AMPA compound itself is a heterocyclic analog of the neurotransmitter glutamate and is crucial for experimental studies to differentiate the activity of AMPA receptors from other glutamate receptors. nih.govwikipedia.org AMPA generates fast excitatory postsynaptic potentials by activating non-selective cation channels. wikipedia.org
Research into isoxazole derivatives has expanded beyond simple agonism. Isoxazole-4-carboxamide derivatives, for example, have been studied as potent negative allosteric modulators of AMPA receptor activity. mdpi.com These compounds have been shown to significantly inhibit AMPA receptor whole-cell currents and alter the biophysical gating properties of the receptor, such as deactivation and desensitization. mdpi.com This modulation of AMPA receptors by isoxazole derivatives highlights their potential for influencing synaptic transmission. mdpi.com
Lysophosphatidic Acid (LPA) Antagonism
There is no available scientific literature or research data detailing the activity of 5-(Sec-butyl)isoxazol-3-amine as a lysophosphatidic acid (LPA) antagonist. Studies have been conducted on various other isoxazole derivatives to assess their potential as LPA receptor antagonists; however, these investigations have not included this compound. Therefore, its capacity to modulate LPA signaling pathways remains uninvestigated.
Immunomodulatory Properties and Pathways
The immunomodulatory effects of this compound have not been specifically reported in the existing scientific literature. While the isoxazole scaffold is present in compounds that have demonstrated immunomodulatory activities, no studies have focused on this particular derivative. mdpi.comnih.gov
Anti-Inflammatory Effects (in vitro/non-human in vivo models)
There is no published research on the anti-inflammatory effects of this compound in either in vitro or non-human in vivo models. The anti-inflammatory potential of other isoxazole-containing compounds has been documented, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov
Immunosuppressive Activities
Specific studies concerning the immunosuppressive activities of this compound are absent from the scientific literature. Research into the immunosuppressive properties of the isoxazole class of compounds has been undertaken with other derivatives, but this compound has not been a subject of these investigations. nih.gov
Antioxidant Activities and Mechanisms
The antioxidant activities of this compound have not been specifically evaluated in the scientific literature. Although various isoxazole derivatives have been assessed for their antioxidant potential, no such data exists for this compound. jetir.orgnih.gov
Free Radical Scavenging Assays (e.g., DPPH assay)
There are no published results from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for this compound. The DPPH assay is a common method to evaluate the antioxidant capacity of compounds by their ability to scavenge free radicals. mdpi.com While this assay has been used to test other isoxazole derivatives, the specific compound has not been assessed. nih.gov
Cellular Antioxidant Properties (in vitro models)
Isoxazole derivatives have been investigated for their potential as antioxidant agents in various in vitro models. These studies are crucial in understanding the capacity of these compounds to mitigate oxidative stress at a cellular level, a process implicated in numerous pathological conditions.
Research into fluorophenyl-isoxazole-carboxamides has demonstrated their potent radical scavenging activity. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, certain derivatives exhibited significant antioxidant potential. For instance, compounds designated as 2a and 2c showed high potency with IC50 values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively researchgate.netnih.gov. These values indicate a stronger antioxidant capacity when compared to the standard antioxidant, Trolox, which had an IC50 of 3.10 ± 0.92 µg/ml researchgate.netnih.gov.
Another study focusing on various 2,4-disubstituted isoxazoles also highlighted their antioxidant capabilities. One particular compound, 5e, demonstrated a significant antioxidant activity of 97.8% in a DPPH assay, indicating its effectiveness in scavenging free radicals researchgate.netedu.krd. The presence of specific substituents, such as naphthalene (B1677914) and chlorophenyl groups, was found to enhance the radical scavenging abilities of these isoxazole derivatives edu.krd.
These findings underscore the potential of the isoxazole scaffold in the development of novel antioxidant agents. The mechanism of action is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Table 1: In Vitro Antioxidant Activity of Isoxazole Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Antioxidant Activity (%) | Reference |
| Fluorophenyl-isoxazole-carboxamide 2a | 0.45 ± 0.21 | Not Reported | researchgate.netnih.gov |
| Fluorophenyl-isoxazole-carboxamide 2c | 0.47 ± 0.33 | Not Reported | researchgate.netnih.gov |
| 2,4-disubstituted isoxazole 5e | Not Reported | 97.8 | researchgate.netedu.krd |
| Trolox (Standard) | 3.10 ± 0.92 | Not Reported | researchgate.netnih.gov |
Investigation of Antimitotic Activity (in vitro cell lines)
The investigation of isoxazole derivatives as antimitotic agents has revealed their potential to interfere with cell division, a key process in cancer progression. These studies typically involve evaluating the cytotoxic effects of the compounds on various cancer cell lines.
A series of novel 4-acylaminoisoxazoles were designed and evaluated for their antimitotic properties. One compound, 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1aa), was found to inhibit the growth of human lung carcinoma A549 cells with an IC50 value of 0.99 µM and affect cell viability with an IC50 of 0.271 µM nottingham.ac.uk. This suggests a potent cytotoxic effect. Further investigation revealed that this compound could partially depolymerize microtubules at a high concentration, indicating a potential mechanism for its antimitotic action nottingham.ac.uk.
Another derivative, 3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1ab), showed significant cytotoxicity against the androgen-sensitive human prostate adenocarcinoma cell line LNCaP, with an IC50 value of 0.301 µM nottingham.ac.uk. Notably, this compound exhibited a degree of selectivity, being less toxic to normal cell lines nottingham.ac.uk. Structure-activity relationship (SAR) studies highlighted that the 3,4,5-trimethoxyphenyl group is a critical structural feature for the observed cytotoxic efficiency nottingham.ac.uk.
Table 2: Cytotoxic Activity of 4-Acylaminoisoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1aa | A549 (Human Lung Carcinoma) - Growth Inhibition | 0.99 | nottingham.ac.uk |
| 1aa | A549 (Human Lung Carcinoma) - Cell Viability | 0.271 | nottingham.ac.uk |
| 1ab | LNCaP (Human Prostate Adenocarcinoma) | 0.301 | nottingham.ac.uk |
| 1ab | WI-26 VA4 (Conditionally Normal) | 2.26 | nottingham.ac.uk |
| 1ab | Human Umbilical Vein Endothelial Cells | 5.58 | nottingham.ac.uk |
| 1ab | Primary Fibroblasts | > 75 | nottingham.ac.uk |
Other Biological Targets Explored in Research
Beyond antioxidant and antimitotic activities, isoxazol-3-amine derivatives have been explored as inhibitors of other important biological targets, demonstrating the versatility of this chemical scaffold.
The receptor tyrosine kinase c-Met is a well-established target in cancer therapy. Research has been conducted on 3-amino-benzo[d]isoxazole derivatives as potential c-Met inhibitors. A series of these compounds were designed and synthesized, leading to the identification of several potent inhibitors nih.gov.
One of the most potent compounds, designated as 28a, exhibited an IC50 of 1.8 nM against c-Met at the enzymatic level and an IC50 of 0.18 µM in a cellular assay using EBC-1 cells nih.gov. This demonstrates significant inhibitory effects both on the isolated enzyme and within a cellular context. The study also revealed a degree of selectivity for c-Met over other receptor tyrosine kinases nih.gov. These findings highlight the potential of the 3-amino-isoxazole core in designing targeted kinase inhibitors.
Sirtuin 1 (SIRT1), a class III histone deacetylase, is another target of interest in various diseases, including cancer. Isoxazole-containing compounds have been investigated for their ability to inhibit SIRT1.
A study on a new series of indole-isoxazolone hybrids identified two potent molecules, I17 and I18, with SIRT1 IC50 values of 35.25 µM and 37.36 µM, respectively nih.govresearchgate.net. Molecular docking studies suggested favorable interactions of these compounds with the amino acids in the active site of the SIRT1 enzyme nih.gov.
In another study, different classes of compounds were evaluated as SIRT1 inhibitors. While not directly isoxazol-3-amines, these studies on related heterocyclic structures provide a basis for the potential of the isoxazole scaffold in SIRT1 inhibition. For instance, tryptophan conjugates have been identified with potent SIRT1 inhibitory activity, with IC50 values as low as 0.66 µM nih.govrsc.org.
Table 3: Inhibitory Activity of Isoxazole Derivatives against SIRT1
| Compound | IC50 (µM) | Reference |
| Indole-isoxazolone Hybrid I17 | 35.25 | nih.govresearchgate.net |
| Indole-isoxazolone Hybrid I18 | 37.36 | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies of 5 Alkylisoxazol 3 Amine Derivatives
Impact of Substituents on Biological Activities
The biological profile of isoxazole (B147169) derivatives can be significantly modulated by the nature and position of substituents on the isoxazole ring. Research has demonstrated that even minor changes to the substituents can lead to substantial differences in potency and selectivity. The introduction of different functional groups can influence the molecule's electronic properties, steric profile, and ability to form specific interactions with target proteins. ashp.org
Role of the 5-Alkyl Group (e.g., sec-butyl vs. tert-butyl)
The alkyl group at the 5-position of the isoxazole ring plays a significant role in determining the compound's biological activity, primarily through steric and electronic effects. The size and branching of this alkyl group can influence how the molecule fits into the binding pocket of a receptor or enzyme.
For instance, a bulky substituent like a tert-butyl group can provide steric hindrance, which may either enhance or diminish activity depending on the topology of the target's binding site. smolecule.com This steric bulk can also affect the reactivity of the isoxazole ring by impeding nucleophilic attack at the 4-position. smolecule.com In contrast, a sec-butyl group, being slightly less bulky than a tert-butyl group, may allow for a more optimal fit in certain biological targets.
Electronically, alkyl groups are generally electron-donating through inductive effects. smolecule.com This can influence the electron density of the isoxazole ring, potentially stabilizing it against electrophilic substitution and modulating its interaction with electron-deficient regions of a biological target. smolecule.com The specific nature of the alkyl group, such as the difference between sec-butyl and tert-butyl, can subtly alter these electronic properties, thereby fine-tuning the biological activity.
The table below illustrates the impact of different 5-alkyl groups on the activity of isoxazole derivatives.
| 5-Alkyl Group | Key Structural Feature | Potential Impact on Activity |
| sec-Butyl | Branched alkyl group | May provide a balance of steric bulk and flexibility for optimal receptor binding. |
| tert-Butyl | Highly branched, bulky group | Can introduce significant steric hindrance, potentially increasing selectivity or activity. smolecule.com |
| Isopropyl | Moderately branched group | Offers a different steric profile compared to butyl isomers, influencing binding affinity. |
| Methyl | Small, non-bulky group | Minimizes steric interactions, serving as a baseline for evaluating larger groups. researchgate.net |
Influence of Amino Group Modifications
The amino group at the 3-position of the isoxazole ring is a critical pharmacophoric feature, often involved in key interactions with biological targets. smolecule.com Modifications to this group can have a profound impact on biological activity.
The primary amine can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in a binding site. nih.gov It can also be a site for further chemical modification, allowing for the introduction of various substituents. researchgate.net For example, acylation or alkylation of the amino group can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity. kcl.ac.uk
Introducing lipophilic moieties to the amino group has the potential to increase the ligand's apparent affinity, possibly by engaging with hydrophobic pockets within the target protein. nih.gov The reactivity of the amino group allows for its participation in nucleophilic substitution reactions, enabling the synthesis of a diverse library of derivatives for SAR studies. smolecule.com
Effects of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic rings as substituents on the 5-alkylisoxazol-3-amine scaffold can significantly influence biological activity. These groups can engage in various non-covalent interactions, such as π-stacking with aromatic residues in the binding site, which can contribute substantially to binding affinity. nih.gov
Furthermore, the position and type of substituents on these aromatic or heteroaromatic rings can further fine-tune the activity. symc.edu.cn For example, studies on related heterocyclic compounds have shown that substituents on an attached phenyl ring can have a significant effect on inhibitory potency. tandfonline.com The choice of the heteroaromatic system and its substitution pattern is a key strategy in optimizing the biological activity of these compounds. core.ac.uk
The following table provides examples of how different aromatic and heteroaromatic substituents can affect the properties of the parent molecule.
| Substituent | Potential Interactions | Impact on Properties |
| Phenyl | π-stacking, hydrophobic interactions nih.gov | Can enhance binding affinity through non-polar interactions. |
| Thiophene | π-stacking, potential for sulfur-aromatic interactions | Can modulate electronic properties and binding geometry. |
| Pyridine | Hydrogen bond acceptor, π-stacking nih.gov | Can introduce additional polar interactions and improve solubility. |
| Furan | Hydrogen bond acceptor, π-stacking nih.gov | Can alter the electronic and steric profile of the molecule. |
Electronic and Steric Factors in Receptor Binding and Enzyme Inhibition
The interplay of electronic and steric factors is fundamental to the interaction of 5-alkylisoxazol-3-amine derivatives with their biological targets. researchgate.net Electronic effects, governed by the electron-donating or electron-withdrawing nature of substituents, influence the molecule's charge distribution and its ability to participate in electrostatic interactions and hydrogen bonding. ashp.org For instance, electron-rich aromatic rings can engage in favorable π-π or cation-π interactions with the target protein.
Steric factors, related to the size and shape of the molecule and its substituents, determine the complementarity of the ligand with the binding site. A bulky group might be necessary to occupy a large hydrophobic pocket, or it could cause steric clashes that prevent optimal binding. smolecule.com The positioning of substituents is critical, as it can significantly affect potency and selectivity. For example, a fluorine substituent at an ortho position has been shown to alter coactivator inhibition potency compared to unsubstituted variants.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule, which in turn dictates how it can interact with a biological target. nih.govsapub.org For flexible molecules like 5-alkylisoxazol-3-amine derivatives, understanding the energetically favorable conformations is essential for rational drug design.
The rotation around single bonds allows the molecule to adopt various conformations, some of which may be more "active" or prone to binding than others. ethz.ch The presence of bulky substituents, like a sec-butyl group, can restrict conformational freedom and favor certain spatial arrangements. nih.gov Computational modeling and experimental techniques like NMR spectroscopy are used to study these conformations. nih.govnih.gov
The correlation between a specific conformation and biological activity is a key aspect of SAR studies. By understanding the preferred conformation of active compounds, medicinal chemists can design more rigid analogs that are "locked" in the active conformation, potentially leading to increased potency and selectivity. nih.gov
Ligand-Target Interaction Analysis (e.g., hydrogen bonding, hydrophobic interactions)
The biological effect of a 5-alkylisoxazol-3-amine derivative is mediated by its binding to a specific protein target. The analysis of these ligand-target interactions provides a detailed understanding of the molecular basis of activity. nih.govresearchgate.net Key interactions that contribute to binding affinity include:
Hydrogen Bonding: The amino group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond donors and acceptors, respectively. researchgate.net These directional interactions are crucial for orienting the ligand within the binding site and contribute significantly to binding energy. nih.gov
Hydrophobic Interactions: The alkyl group at the 5-position and any aromatic or other non-polar substituents can engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket. nih.govnajah.edu These interactions are a major driving force for ligand binding.
π-Stacking: Aromatic or heteroaromatic substituents can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the ligand-protein complex. nih.gov
Molecular docking and molecular dynamics simulations are powerful computational tools used to visualize and analyze these interactions, providing insights into the binding mode and stability of the ligand-protein complex. researchgate.netnajah.edu This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.
Computational Chemistry Applications in Isoxazol 3 Amine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a compound's biological activity.
In the context of isoxazol-3-amine research, molecular docking has been instrumental in elucidating how these compounds interact with the active sites of various protein kinases, which are key targets in cancer therapy. For instance, derivatives of 5-(tert-butyl)isoxazol-3-amine have been docked into the ATP binding site of FMS-like tyrosine kinase 3 (FLT3), a protein implicated in acute myeloid leukemia. tandfonline.commdpi.com These simulations reveal critical hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. Docking studies of a potent inhibitor, compound 8r , showed that the indazole N-H group forms a hydrogen bond with the backbone oxygen of Cys694 in FLT3, while the urea (B33335) linker forms additional hydrogen bonds. tandfonline.com
Similarly, docking studies on pyrrolo[2,3-d]pyrimidine derivatives incorporating a 5-tert-butylisoxazole moiety identified key hydrogen bonding interactions with hinge residues in the RET kinase domain. nih.gov These computational insights are essential for structure-activity relationship (SAR) analysis, guiding the synthesis of new derivatives with improved binding affinity and selectivity. tandfonline.comnih.gov Molecular docking has also been used to predict the binding modes of isoxazole (B147169) derivatives as inhibitors of Hsp90 and mutant BRAF kinase, revealing that the isoxazole scaffold can be stably accommodated within the receptor's active site. tandfonline.comresearchgate.net
Table 1: Representative Molecular Docking Studies of Isoxazole Derivatives
| Compound/Scaffold | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Benzimidazole derivative with 5-(tert-butyl)isoxazol-3-amine moiety | FLT3 Kinase (PDB: 4RT7) | Hydrogen bonds with Cys694 and other hinge residues. | tandfonline.com |
| Pyrrolo[2,3-d]pyrimidine with 5-tert-butylisoxazole moiety | RET Kinase | Hydrogen bonding with hinge residues in the ATP binding pocket. | nih.gov |
| Imidazo[2,1-b]oxazole derivatives | Mutant BRAF Kinase (PDB: 4G9C) | Stable binding in the active site. | tandfonline.com |
| Isoxazole-substituted stilbene | Sterol 14α-demethylase | Targeting the enzyme active site for antifungal activity. | nih.gov |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoxazole derivatives, DFT is employed to calculate a wide range of molecular properties that govern their reactivity and interactions.
DFT studies provide insights into the optimized molecular geometry, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. worldscientific.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.
Researchers have used DFT to analyze the effect of different substituents on the isoxazole ring. researchgate.net For example, calculations can reveal how the addition of a methyl or chloromethyl group alters the electron distribution, molecular electrostatic potential (MEP), and reactivity descriptors like electronegativity and chemical hardness. worldscientific.comresearchgate.net These theoretical calculations help in understanding the influence of various functional groups on the chemical reactivity and potential biological activity of the compounds. nih.gov DFT has also been successfully applied to study the adsorption of isoxazole derivatives on metal surfaces, which is relevant for applications like corrosion inhibition. nih.gov
Table 2: DFT-Calculated Properties for Isoxazole Derivatives
| Property | Description | Application in Isoxazole Research | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. | worldscientific.com |
| Reactivity Descriptors | Parameters like electronegativity (χ), chemical hardness (η), and electrophilicity (ω). | Quantify the molecule's tendency to attract electrons and its resistance to deformation of its electron cloud. | researchgate.net |
| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Provides the most stable conformation for use in other computational studies like molecular docking. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.
For isoxazole derivatives, QSAR studies have been successfully applied to model their antifungal and anti-inflammatory activities. nih.govresearchgate.net In a study on isoxazole derivatives with antifungal properties against Rhizoctonia solani and Fusarium fujikuroi, a 2D-QSAR model highlighted that topological descriptors (chi6chain and DistTopo) were key influencers of fungicidal activity. nih.gov Another study on isoxazole-substituted stilbenes used a hologram QSAR (HQSAR) model to gain insight into their activity against the fungus Botrytis cinerea. acs.orgnih.gov
The general process involves calculating a variety of molecular descriptors (e.g., physicochemical, electronic, steric) for a set of compounds with known activities. Then, statistical methods like multiple linear regression (MLR) are used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.gov The predictive power of the resulting model is then validated using a test set of compounds. researchgate.net Such models are invaluable for rationally designing novel compounds with potentially enhanced activity. researchgate.net
Table 3: Key Components of a QSAR Model for Isoxazole Derivatives
| Component | Description | Example from Isoxazole Research | Reference |
|---|---|---|---|
| Dependent Variable | The biological activity being modeled. | Antifungal activity (e.g., log(1/EC50)). | nih.gov |
| Molecular Descriptors | Numerical values that characterize the structure of a molecule (e.g., topological, electronic, steric). | Topological descriptors (chi6chain, DistTopo), atomic contributions from HQSAR. | nih.govacs.org |
| Statistical Method | The algorithm used to create the correlation. | Multiple Linear Regression (MLR), Hologram QSAR (HQSAR). | nih.govnih.gov |
| Validation | Assessing the model's predictive ability. | Internal validation (leave-one-out) and external validation with a test set. | researchgate.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of ligand-protein complexes obtained from molecular docking and to understand the dynamic behavior of the system.
MD simulations provide a more realistic picture of the ligand-receptor interaction than static docking poses by simulating the system in a dynamic environment that includes solvent molecules and physiological temperatures. mdpi.com For isoxazole-based kinase inhibitors, MD simulations have been used to confirm the stability of the predicted binding modes. nih.govtandfonline.com For example, a 100-nanosecond MD simulation of imidazo[2,1-b]oxazole derivatives bound to mutant BRAF kinase was used to calculate binding free energies and confirm that the designed compounds remained stable in the active site. tandfonline.com
These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can help refine the understanding of the key interactions responsible for the inhibitor's potency. nih.govtandfonline.com The stability of the complex over the simulation time, often assessed by the root-mean-square deviation (RMSD) of the atomic positions, is a key indicator of a favorable binding event. mdpi.com
Table 4: Applications of Molecular Dynamics in Isoxazole Research
| Simulation Goal | Information Obtained | Example Application | Reference |
|---|---|---|---|
| Binding Stability | Root-Mean-Square Deviation (RMSD) of the ligand and protein over time. | Confirming that a docked isoxazole derivative remains in the kinase active site. | tandfonline.commdpi.com |
| Binding Free Energy Calculation | Thermodynamic favorability of binding (e.g., using MM/GBSA or MM/PBSA). | Ranking designed inhibitors based on their predicted binding affinity. | tandfonline.com |
| Interaction Analysis | Persistence of hydrogen bonds and other key interactions over time. | Validating that the interactions predicted by docking are maintained in a dynamic system. | nih.gov |
| Conformational Sampling | Exploring different conformations of the ligand and protein within the binding site. | Understanding the flexibility of the ligand and its impact on binding. | nih.gov |
Analytical Methodologies for Characterization in Research
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental in the elucidation of the molecular structure of "5-(sec-butyl)isoxazol-3-amine". Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectroscopy would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the isoxazole (B147169) ring would appear as a singlet. The protons of the sec-butyl group would exhibit more complex splitting patterns (a multiplet for the CH group and distinct signals for the CH₂ and CH₃ groups) due to spin-spin coupling. The protons of the amine (NH₂) group would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For a related compound, 5-(tert-butyl)isoxazol-3-amine, characteristic chemical shifts have been reported and are presented in the table below. mdpi.com Similar signals would be expected for the isoxazole ring carbons of "this compound," with additional signals corresponding to the four distinct carbons of the sec-butyl group.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of "this compound," the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. For the isomeric 5-(tert-butyl)isoxazol-3-amine, the base peak is often observed at m/z 125, corresponding to the loss of a methyl group, and the molecular ion peak is seen at m/z 140. nih.gov A similar fragmentation pattern would be anticipated for the sec-butyl isomer, providing crucial information for its identification.
Table 1: Spectroscopic Data for Related Isoxazole Compounds
| Technique | Compound | Observed Signals/Peaks |
| ¹³C NMR | 5-(tert-butyl)isoxazol-3-amine | Data available upon request from spectral databases. mdpi.com |
| Mass Spec | 5-(tert-butyl)isoxazol-3-amine | Molecular Ion [M]⁺: 140 m/z, Base Peak: 125 m/z nih.gov |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the purification of "this compound" and for the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of a chemical reaction and to get a preliminary indication of a sample's purity. derpharmachemica.com By spotting a solution of the compound on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the presence of impurities can be detected as separate spots.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used to determine the purity of a sample with high accuracy. derpharmachemica.com An HPLC analysis of "this compound" would involve injecting a solution of the compound onto a column packed with a stationary phase. The components are then separated by a liquid mobile phase under high pressure. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the areas of any impurity peaks would provide a quantitative measure of its purity.
Column Chromatography is a preparative technique used to isolate and purify larger quantities of the compound. derpharmachemica.com A solution of the crude product is loaded onto a column packed with a stationary phase (like silica gel or alumina), and a solvent or a mixture of solvents (the eluent) is passed through the column to separate the desired compound from impurities.
Table 2: Common Chromatographic Techniques for Isoxazole Derivatives
| Technique | Purpose | Typical Stationary Phase |
| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel G derpharmachemica.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | C18 reverse-phase |
| Column Chromatography | Preparative isolation and purification | Silica gel |
X-Ray Crystallography for Structural Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details.
For "this compound," obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
While specific crystallographic data for "this compound" is not publicly available, the structures of many other substituted isoxazole derivatives have been determined using this technique. researchgate.net For example, the crystal structure of 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine revealed detailed information about the planarity of the isoxazole ring and the torsion angles between the different ring systems. researchgate.net This type of analysis provides definitive proof of the compound's structure and can reveal subtle stereochemical features and intermolecular interactions within the crystal lattice.
Table 3: Illustrative Crystallographic Data for an Isoxazole Derivative
| Parameter | Example: 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 17.8925 (15) Å, b = 7.7303 (6) Å, c = 11.5006 (9) Å |
| Key Structural Feature | Twist angle between isoxazole and chlorophenyl rings of 14.9 (1)° |
Role As a Synthetic Intermediate
Precursor in the Synthesis of Complex Molecules
The 3-amino-5-alkylisoxazole framework, to which 5-(sec-butyl)isoxazol-3-amine belongs, is a foundational component in the construction of larger, biologically active molecules. The primary amine at the 3-position is a key functional group that readily participates in various chemical transformations, including amide bond formation, urea (B33335) synthesis, and N-alkylation. These reactions allow chemists to link the isoxazole (B147169) core to other molecular fragments, systematically building complexity and tailoring the properties of the final compound.
A notable example involves the synthesis of potent enzyme inhibitors. For instance, derivatives of the closely related compound, 5-(tert-butyl)isoxazol-3-amine, have been used to create a series of novel N-phenylurea compounds. These complex molecules have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia. nih.gov The synthesis involves reacting the 3-amino-5-alkylisoxazole with a substituted phenyl isocyanate, demonstrating how this simple precursor is elaborated into a significantly more complex and therapeutically relevant molecule.
The isoxazole ring itself is not merely a passive scaffold; its N-O bond can be cleaved under specific reductive conditions. This property allows the isoxazole to act as a masked form of other functional groups, such as β-amino alcohols or enaminones, which can be revealed later in a synthetic sequence to participate in further cyclization or coupling reactions. This strategic use of the isoxazole ring as a latent functional group expands its utility in the synthesis of intricate molecular targets.
Building Block for Combinatorial Libraries
In modern drug discovery, generating large collections of structurally related compounds, known as combinatorial libraries, is a crucial strategy for identifying new lead compounds. This compound and its analogs are valuable building blocks for this purpose. organic-chemistry.org Their utility in combinatorial chemistry stems from their bifunctional nature: the reactive amine handle allows for attachment to a solid-phase resin or for coupling with a diverse set of reactants, while the isoxazole ring provides a stable, drug-like core structure.
The process often involves immobilizing the isoxazole building block onto a solid support and then subjecting it to a series of reactions with different reagents in a parallel format. For example, libraries of isoxazole-based compounds have been synthesized to screen for potential antithrombotic agents. nih.gov By reacting the core isoxazole structure with a variety of aldehydes, amines, and other reagents, researchers can rapidly generate hundreds or thousands of unique derivatives.
The table below illustrates a conceptual design for a combinatorial library based on a 3-amino-5-alkylisoxazole scaffold.
| Scaffold | Reagent Set A (e.g., Acyl Chlorides) | Reagent Set B (e.g., Sulfonyl Chlorides) | Resulting Library Sub-type |
|---|---|---|---|
| This compound | Acetyl chloride, Benzoyl chloride | Methanesulfonyl chloride, Toluenesulfonyl chloride | Amides & Sulfonamides |
| This compound | Phenyl isocyanate, Naphthyl isocyanate | - | Ureas |
| This compound | - | Various Aldehydes (via reductive amination) | Secondary & Tertiary Amines |
This systematic approach allows for the exploration of a vast chemical space around the isoxazole core, significantly increasing the probability of discovering molecules with desired biological activities.
Derivatization to Access Diverse Chemical Scaffolds
The derivatization of this compound is a powerful strategy for accessing a wide range of diverse chemical scaffolds. The inherent reactivity of the amine group and the potential for modification of the isoxazole ring itself allow this compound to be transformed into numerous other heterocyclic systems.
One common derivatization pathway involves reactions at the 3-amino group. As previously mentioned, acylation, sulfonylation, and urea formation are straightforward transformations. Furthermore, the amine can undergo reactions like the Buchwald-Hartwig amination, although 3-haloisoxazoles are often poor substrates for these methods, making the direct use of 3-aminoisoxazoles more efficient. acs.org A more advanced strategy involves a two-step procedure where 3-bromoisoxazolines are reacted with amines and subsequently oxidized to yield N-substituted 3-aminoisoxazoles, providing reliable access to a variety of derivatives. acs.org
More complex derivatizations can lead to the formation of fused heterocyclic systems. For example, isoxazole derivatives can participate in annulation reactions, where a new ring is built onto the existing isoxazole scaffold. Research has shown that reactions between isatins (indole-2,3-diones) and aminouracils or isoxazolones can lead to the regioselective synthesis of complex isoxazole-fused quinoline (B57606) scaffolds. wikipedia.org This type of ring-expansion and fusion chemistry transforms the simple isoxazole building block into a polycyclic architecture with distinct chemical and biological properties.
The table below summarizes key derivatization reactions and the resulting chemical scaffolds accessible from a 3-amino-5-alkylisoxazole starting material.
| Reaction Type | Reagent(s) | Resulting Scaffold/Functional Group | Reference Principle |
|---|---|---|---|
| Acylation | R-COCl or (RCO)₂O | N-(isoxazol-3-yl)amide | Standard amine chemistry |
| Urea Formation | R-NCO | N-alkyl-N'-(isoxazol-3-yl)urea | nih.gov |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkyl-isoxazol-3-amine | nih.gov |
| Annulation/Ring Fusion | Isatins, Aminouracils | Isoxazoloquinoline | wikipedia.org |
| SNAr Reaction (on corresponding 5-nitroisoxazole) | Bis(nucleophiles) (e.g., hydroquinone) | bis(isoxazole) derivatives | nih.gov |
These examples underscore the role of this compound as a versatile intermediate, providing a gateway to a rich diversity of chemical structures for scientific exploration. novartis.com
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted isoxazoles is a well-established field, yet there is a continuous drive towards developing more efficient and environmentally friendly methods. Future research will likely focus on novel synthetic strategies for 5-(sec-butyl)isoxazol-3-amine that offer improvements in yield, regioselectivity, and sustainability.
One promising avenue is the refinement of one-pot, multi-component reactions. nih.govresearchgate.net These reactions, which allow for the construction of complex molecules from simple precursors in a single step, are inherently more efficient as they reduce the need for intermediate purification steps, thereby saving time, solvents, and energy. nih.gov For the synthesis of 5-substituted 3-aminoisoxazoles, a one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine (B1172632) has been reported, offering a straightforward entry to this class of compounds. nih.gov
Furthermore, the principles of "green chemistry" are increasingly being applied to the synthesis of heterocyclic compounds. nih.govsemnan.ac.ir This includes the use of alternative energy sources, such as ultrasound irradiation, which can accelerate reaction rates and improve yields. nih.govnih.gov The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and the development of recyclable catalysts, are also key areas of focus. researchgate.netmdpi.com For instance, the synthesis of isoxazol-5(4H)-one derivatives has been successfully achieved using propylamine-functionalized cellulose (B213188) as a catalyst in water, highlighting a commitment to greener synthetic protocols. mdpi.com
Future synthetic strategies for this compound could also involve novel cyclization techniques. A two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles, involving the reaction of 3-bromoisoxazolines with amines followed by an oxidation step, has been described as a reliable method. acs.org Such methodologies provide a versatile template for creating a variety of 3-aminoisoxazoles with high yields. acs.org
Table 1: Emerging Synthetic Strategies for 5-Alkyl-isoxazol-3-amines
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| One-Pot Multi-Component Reactions | Combines three or more reactants in a single step. | Increased efficiency, reduced waste, and simplified procedures. |
| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to promote the reaction. | Shorter reaction times, higher yields, and milder reaction conditions. |
| Green Catalysis | Employs environmentally friendly catalysts, such as those derived from natural products. | Enhanced sustainability and reduced environmental impact. |
| Novel Cyclization Methods | Involves new approaches to forming the isoxazole (B147169) ring. | Improved regioselectivity and access to a wider range of derivatives. |
Exploration of New Biological Targets and Mechanisms of Action
The isoxazole scaffold is present in a wide array of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netespublisher.com A significant area of future research for this compound will be the systematic exploration of its potential biological targets and the elucidation of its mechanisms of action.
Derivatives of the closely related 5-(tert-butyl)isoxazol-3-amine have been identified as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.gov This suggests that this compound and its derivatives could also be investigated as kinase inhibitors. The sec-butyl group, being a structural isomer of the tert-butyl group, may offer a different steric and electronic profile, potentially leading to altered potency and selectivity against a range of kinases.
The anticancer potential of isoxazole derivatives is a particularly active area of research. nih.govnih.gov These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization. researchgate.netnih.gov Future studies on this compound could involve screening against a panel of cancer cell lines to identify potential anticancer activity, followed by mechanistic studies to determine the underlying pathways. For example, some isoxazole derivatives have been shown to induce cell cycle arrest and modulate the expression of key regulatory proteins like Bcl-2 and p21. elsevierpure.com
Moreover, the isoxazole moiety has been incorporated into inhibitors of other important enzymes, such as cyclooxygenases (COXs), which are involved in inflammation. researchgate.net The structural alerts within this compound make it a candidate for evaluation against a broader range of therapeutic targets.
Advanced Computational Modeling for Rational Design
Computational chemistry plays an increasingly vital role in modern drug discovery. For this compound, advanced computational modeling will be instrumental in rationally designing novel derivatives with improved potency and selectivity for specific biological targets.
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to understand the relationship between the chemical structure of isoxazole derivatives and their biological activity. mdpi.com By building predictive models, researchers can identify the key structural features that are essential for activity, which can guide the design of new compounds. mdpi.comnih.gov
Molecular docking simulations are another powerful tool that can be used to predict how this compound and its analogs bind to the active site of a target protein. acs.orgnih.gov This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. Such information is invaluable for optimizing the structure of the molecule to enhance its affinity for the target. For example, docking studies have been used to understand the binding of isoxazole derivatives to the epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.gov
Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. acs.org These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.
Table 2: Computational Approaches for the Rational Design of this compound Derivatives
| Computational Method | Application in Drug Design |
|---|---|
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | To establish a correlation between the structural properties of molecules and their biological activities. |
| Molecular Docking | To predict the preferred orientation of a molecule when bound to a target protein. |
| Molecular Dynamics (MD) Simulations | To analyze the physical movements of atoms and molecules in the ligand-protein complex over time. |
| Pharmacophore Modeling | To identify the essential structural features required for biological activity. |
Design of Isoxazol-3-amine Based Probes for Biological Systems
Chemical probes are essential tools for studying biological systems, allowing for the visualization and tracking of molecules and processes within living cells. The isoxazole scaffold has shown promise in the development of fluorescent probes. daneshyari.comnih.gov An emerging area of research is the design of probes based on the this compound core to investigate specific biological questions.
By attaching a fluorescent moiety to the isoxazole structure, it is possible to create probes that can report on their local environment or binding to a specific target. daneshyari.com For instance, isoxazole-dihydropyridine conjugates have been developed as fluorescent probes for the multidrug-resistance transporter (MDR-1), a protein involved in cancer drug resistance. daneshyari.comnih.gov
The amine group at the 3-position of this compound provides a convenient handle for chemical modification, allowing for the attachment of fluorophores, affinity tags, or other functional groups. This could lead to the development of a new class of chemical probes for a variety of applications, including:
Fluorescent imaging: Probes that can be used to visualize the distribution of a specific target within cells or tissues.
Activity-based probes: Probes that bind covalently to the active site of an enzyme, providing a readout of enzyme activity.
Pull-down assays: Probes that can be used to isolate and identify the binding partners of this compound derivatives.
The development of such probes would not only advance our understanding of the biological roles of the targets of this compound but also provide valuable tools for drug discovery and diagnostics.
Q & A
Basic: What are the recommended synthetic routes for 5-(Sec-butyl)isoxazol-3-amine?
Methodological Answer:
The synthesis of this compound can be optimized using methods analogous to structurally related isoxazole derivatives. A typical approach involves:
- Condensation reactions : Reacting a β-diketone or β-ketoester with hydroxylamine hydrochloride to form the isoxazole ring .
- Substitution at the 5-position : Introducing the sec-butyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated intermediates .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization for high-purity yields .
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., characteristic isoxazole proton signals at δ 6.0–6.5 ppm) .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:
- Electron density distribution : Identify nucleophilic/electrophilic sites by analyzing molecular electrostatic potential (MEP) maps .
- HOMO-LUMO gaps : Predict reactivity and stability; lower gaps suggest higher reactivity .
- Hydrogen-bonding capacity : Assess interactions with biological targets (e.g., kinases) using natural bond orbital (NBO) analysis .
Validation : Compare computed IR/Raman spectra with experimental data to refine functional/basis set choices .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H/C NMR to confirm regiochemistry (e.g., isoxazole C-3 amine at δ 155–160 ppm in C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHNO: 141.1022) .
- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
Advanced: How can researchers identify biological targets for this compound?
Methodological Answer:
- Kinase inhibition assays : Screen against panels (e.g., ATR, ATM kinases) using fluorescence-based ADP-Glo™ assays .
- Cellular apoptosis studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure caspase-3/7 activation via luminescence .
- Molecular docking : Use AutoDock Vina to predict binding affinities to ATP-binding pockets of kinases .
Contradiction Management : Validate in vivo using PET tracers (e.g., C-labeled analogs) to confirm target engagement .
Advanced: How to resolve contradictions in reported bioactivity data for isoxazole derivatives?
Methodological Answer:
- Comparative SAR studies : Systematically vary substituents (e.g., sec-butyl vs. trifluoromethyl) and measure IC values .
- Solubility correction : Account for DMSO concentration effects using nephelometry to ensure consistent bioactivity measurements .
- Orthogonal assays : Confirm results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent degradation .
Advanced: How to establish structure-activity relationships (SAR) for isoxazole-3-amine derivatives?
Methodological Answer:
- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogen, methoxy, trifluoromethyl) .
- Biological profiling : Test against disease models (e.g., cancer, inflammation) and correlate substituent effects with activity .
- 3D-QSAR : Use CoMFA/CoMSIA to generate contour maps highlighting pharmacophoric features .
Advanced: What stability challenges arise under physiological conditions?
Methodological Answer:
- pH stability : Perform accelerated degradation studies (e.g., 37°C, pH 1–9) and monitor via HPLC .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound using LC-MS/MS .
- Light sensitivity : Assess photodegradation under UV-Vis light (λ = 254–365 nm) .
Basic: How to optimize purification of this compound?
Methodological Answer:
- Solvent selection : Use dichloromethane/hexane for recrystallization to remove polar impurities .
- Flash chromatography : Optimize gradient elution (e.g., 5–30% ethyl acetate in hexane) for baseline separation .
- Final purity check : Confirm ≥95% purity via H NMR integration or HPLC .
Advanced: What strategies enable fluorinated analog synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
